N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine
Description
N-(But-3-yn-1-yl)-4-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexyl core substituted with a methyl group at the 4-position and a but-3-yn-1-yl chain at the nitrogen atom.
Synthetic routes for analogous compounds (e.g., N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide) involve palladium-catalyzed couplings or cobalt-mediated alkyne functionalization, as described in protocols for preparing functionalized alkynyl amines . The discontinuation of this compound may reflect its niche applicability compared to more stable or synthetically accessible derivatives.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-but-3-ynyl-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h1,10-12H,4-9H2,2H3 |
InChI Key |
NRCFZYZWHMAJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the amine to the ketone. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The but-3-yn-1-yl group in this compound introduces alkyne reactivity, enabling click chemistry (e.g., azide-alkyne cycloaddition). Fluorophenyl derivatives (e.g., N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine) exhibit enhanced bioavailability and are often explored in medicinal chemistry, contrasting with the discontinued alkyne-bearing compound .
Synthetic Accessibility :
- Palladium-catalyzed methods dominate the synthesis of alkynyl amines (e.g., N-Benzylbut-3-yn-1-amine), while cobalt complexes (e.g., Co2(CO)8) stabilize intermediates in Nicholas reaction pathways . The discontinued status of this compound may reflect less optimized protocols or competing side reactions during alkylation.
Applications: Aryl-substituted amines (e.g., (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine) are prioritized in drug discovery due to their aromatic pharmacophores, whereas alkyne-bearing amines are niche intermediates .
Research Findings and Challenges
- Stability Issues : Alkyne-containing amines like this compound may suffer from oxidative degradation or polymerization, limiting shelf life compared to saturated or aryl analogues .
- This contrasts with smaller substituents in compounds like N-Benzylbut-3-yn-1-amine, which exhibit faster reaction kinetics .
- Commercial Viability : The discontinuation of this compound underscores market preference for compounds with broader applicability, such as fluorophenyl or pyrrolidinyl derivatives .
Biological Activity
N-(But-3-YN-1-YL)-4-methylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butynyl group and a methylamine moiety. This compound has garnered attention in various fields of biological research due to its unique structural features, which facilitate interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.30 g/mol. Its structure allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 179.30 g/mol |
| Functional Groups | Alkyne, Amine |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its alkyne group. This feature enables the compound to act as a probe in enzyme-substrate interactions and protein-ligand binding studies, which are crucial for medicinal chemistry applications. The compound's reactivity allows it to form stable linkages via click chemistry reactions, particularly with azides, leading to the creation of triazole linkages essential for bioconjugation techniques.
Medicinal Chemistry
This compound has been explored for its potential as an anticancer agent and as an inhibitor of specific microRNAs (miRNAs). For instance, studies have shown that similar compounds can inhibit miR-21, an oncogenic miRNA associated with various cancers. The inhibition of miR-21 can enhance apoptosis and retard cell proliferation in cancer cells, indicating the therapeutic potential of such compounds in cancer treatment .
Interaction Studies
Research indicates that this compound can engage in significant interactions with proteins involved in cancer pathways. The compound's ability to modulate the activity of target proteins makes it valuable for developing novel therapeutic agents aimed at disrupting oncogenic signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to this compound. For example, a study involving 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides demonstrated that these compounds could effectively inhibit miR-21 expression and promote apoptosis in cancer cell lines such as HeLa and U87 MG .
Another investigation highlighted the synthesis of various triazole-containing compounds that exhibited potent antiproliferative activities against human cancer cell lines, reinforcing the significance of structural modifications around the alkyne functionality for enhancing biological activity .
Comparative Analysis with Structural Analogs
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| N-(Butynyl)-4-methylcyclohexanamine | 1339683-48-5 | Lacks dimethyl substitution on cyclohexane |
| N-(But-3-Yn-YL)-3,5-dimethylcyclohexan-1-amines | 1486650-45-6 | Different positioning of dimethyl groups |
| N-(Butynyl)-4,4-dimethylcyclohexanamine | 13830477 | Contains additional methyl groups affecting reactivity |
These comparisons illustrate how variations in substituents can significantly impact the biological properties and reactivity profiles of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
